Chrysin 7-O-beta-gentiobioside: Validated Pharmacokinetic Profile in Mouse Model for In Vivo Study Design
Unlike its aglycone chrysin, for which oral bioavailability is reported to be less than 1% [1], Chrysin 7-O-beta-gentiobioside has a defined and measurable pharmacokinetic (PK) profile when administered intravenously in mice, providing a baseline for in vivo experimental design. In a study using UPLC-MS/MS, following a 5 mg/kg IV dose, the compound's elimination half-life (t1/2) was calculated to be 1.55 ± 0.37 hours, and the area under the curve (AUC(0-t)) was 2492.9 ± 550.7 ng/mL*h [2]. This quantitative data allows researchers to estimate exposure and schedule dosing regimens, a critical advantage over using chrysin, whose rapid metabolism and clearance preclude reliable systemic exposure.
| Evidence Dimension | Systemic Exposure / Elimination Half-life (t1/2) |
|---|---|
| Target Compound Data | t1/2 = 1.55 ± 0.37 h; AUC(0-t) = 2492.9 ± 550.7 ng/mL*h |
| Comparator Or Baseline | Chrysin: Oral bioavailability <1% (Class-level inference for aglycone bioavailability) |
| Quantified Difference | Target compound exhibits a quantifiable systemic PK profile; chrysin has negligible oral bioavailability. |
| Conditions | Mouse model; Intravenous administration at 5 mg/kg; Quantified by UPLC-MS/MS |
Why This Matters
This provides the first and only quantitative in vivo pharmacokinetic benchmark for Chrysin 7-O-beta-gentiobioside, enabling researchers to design and interpret in vivo studies with precision, a stark contrast to the highly variable and poor bioavailability of chrysin.
- [1] Gao, S., & Hu, M. (2021). Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms. Biomedicine & Pharmacotherapy, 142, 112080. View Source
- [2] Yu, Z., Chen, F., Jin, Y., Zhou, M., Wang, X., & Shen, X. (2022). Determination of oroxin A, oroxin B, oroxylin A, oroxyloside, chrysin, chrysin 7-O-beta-gentiobioside, and guaijaverin in mouse blood by UPLC-MS/MS and its application to pharmacokinetics. Acta Chromatographica, 34(4), 394-402. View Source
